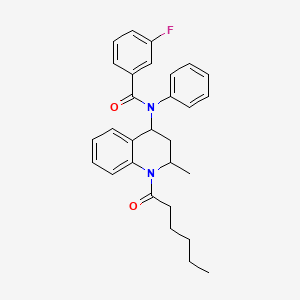

3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

Beschreibung

3-Fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a structurally complex benzamide derivative featuring a tetrahydroquinoline (THQ) core modified with a hexanoyl chain and a methyl group. The benzamide moiety is substituted with a fluorine atom at the 3-position and an N-phenyl group.

Eigenschaften

Molekularformel |

C29H31FN2O2 |

|---|---|

Molekulargewicht |

458.6 g/mol |

IUPAC-Name |

3-fluoro-N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |

InChI |

InChI=1S/C29H31FN2O2/c1-3-4-6-18-28(33)31-21(2)19-27(25-16-9-10-17-26(25)31)32(24-14-7-5-8-15-24)29(34)22-12-11-13-23(30)20-22/h5,7-17,20-21,27H,3-4,6,18-19H2,1-2H3 |

InChI-Schlüssel |

ZGIFHBGXHOMSAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Tetrahydrochinolin-Einheit. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten. Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.

Substitution: Das Fluoratom kann an nukleophilen Substitutionsreaktionen teilnehmen. Reagenzien wie Natriummethoxid (NaOMe) können für diesen Zweck verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ in saurem oder basischem Medium, CrO₃ in Essigsäure.

Reduktion: NaBH₄ in Methanol, LiAlH₄ in Ether.

Substitution: NaOMe in Methanol, Kalium-tert-butoxid (KOtBu) in tert-Butanol.

Hauptprodukte

Oxidation: Bildung von Chinolinderivaten.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten fluorierten Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung wird 3-Fluor-N-(1-Hexanoyl-2-methyl-1,2,3,4-tetrahydrochinolin-4-yl)-N-phenylbenzamid auf sein Potenzial als bioaktives Molekül untersucht. Es kann Eigenschaften wie Enzyminhibition oder Rezeptorbindung aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Ihre Fähigkeit, mit biologischen Zielen zu interagieren, könnte zur Entwicklung neuer Pharmazeutika zur Behandlung verschiedener Krankheiten führen.

Industrie

In der Industrie kann diese Verbindung bei der Produktion von Spezialchemikalien, Agrochemikalien und Materialwissenschaften eingesetzt werden. Ihr fluorierter Charakter kann wünschenswerte Eigenschaften wie erhöhte Stabilität und Reaktivität verleihen.

Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-N-(1-Hexanoyl-2-methyl-1,2,3,4-tetrahydrochinolin-4-yl)-N-phenylbenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann ihre Wirkungen durch Bindung an diese Zielstrukturen und Modulation ihrer Aktivität ausüben, was zu Veränderungen in zellulären Prozessen und Signalwegen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can occur at the carbonyl groups. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its fluorinated nature may impart desirable properties such as increased stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Modifications: Tetrahydroquinoline Derivatives

The THQ core in the target compound is substituted with a hexanoyl group at position 1 and a methyl group at position 2. This contrasts with related THQ derivatives:

- Compound 4b : Features a 1-acetyl group and a benzyl substituent at position 6 .

- Compound 4c: Contains a 1-propionyl group instead of hexanoyl, suggesting shorter acyl chains may reduce lipophilicity compared to the target compound’s hexanoyl chain .

Table 1: Substituent Effects on THQ Core

Benzamide Substituents

The target compound’s 3-fluoro-N-phenylbenzamide moiety distinguishes it from other fluorinated benzamides:

Table 2: Benzamide Substituent Comparison

Physicochemical and Functional Insights

- Lipophilicity: The hexanoyl chain in the target compound likely enhances membrane permeability compared to acetyl/propionyl analogs .

- Hydrogen Bonding : The absence of sulfonyl or triazole groups (cf. ) may reduce polar interactions, impacting solubility .

- Biological Activity: THQ derivatives in show opioid receptor modulation; the hexanoyl group could extend duration of action via increased metabolic stability .

Biologische Aktivität

3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated phenyl group, a tetrahydroquinoline moiety, and an amide linkage. Its molecular formula is with a molecular weight of approximately 368.44 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many tetrahydroquinolines are known to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The amide group may facilitate binding to various receptors, potentially modulating their activity.

- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide exhibits significant anticancer properties. In vitro assays showed that the compound effectively inhibited the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of migration |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various pathogens. In particular:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate potential applications in treating infections caused by resistant strains.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a 50% reduction in tumor size compared to controls after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.